2-Cyanopiperidine
Overview
Description
2-Cyanopiperidine is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. It serves as a versatile intermediate for the synthesis of a wide range of piperidine derivatives, which are of significant interest in the development of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The asymmetric synthesis of 2-cyanopiperidine derivatives has been explored through different methods. One approach involves the use of (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and hydrogenolysis, yields diamine derivatives . Another method includes the anodic cyanation of 2-alkyl-N-phenylpiperidines, leading to 2-cyano-6-alkyl
Scientific Research Applications
Synthesis of Complex Organic Compounds
- Diastereoselective Preparation : 2-Cyanopiperidine is used in the diastereoselective preparation of complex organic structures like perhydrohistrionicotoxin. The process involves anodic cyanation and employs a high degree of regioselectivity, resulting in various substituted piperidines (Malassene et al., 2003).
Synthesis of Key Intermediates
- One-Pot Cascade Synthesis : 2-Cyanopiperidine derivatives, such as 3-cyanopiperidin-2,6-diones, are synthesized in a one-pot cascade process. These derivatives are key intermediates for several drugs and natural products, obtained under environmentally friendly conditions (Paprocki et al., 2019).
Preparation of Amino Acids
- Preparation of d,1-Lysine : A process using 2-cyanopyridine, closely related to 2-cyanopiperidine, involves multiple steps to hydrolyze and convert intermediates for the preparation of d,1-lysine, demonstrating its utility in amino acid synthesis (Lambert, 2018).
Antibacterial Applications
- Synthesis of Antibacterial Compounds : 2-Aminopyridine derivatives, synthesized from 2-cyanopiperidine, have shown significant antibacterial properties, particularly against Gram-positive bacteria. These derivatives are synthesized using multicomponent one-pot reactions and exhibit high antibacterial potency (Kibou et al., 2022).
Stereochemistry in Organic Synthesis
- Stereochemical Control in Spiroannulations : N-protected 2-cyanopiperidines are used in studies focusing on stereochemistry, particularly in spiroannulations. The outcomes of these reactions provide insights into stereochemical controls in organic synthesis (Wolckenhauer & Rychnovsky, 2005).
Organic Chemistry Research
- Formation of Imidoyl Cyanides : 2-Cyanopiperidine derivatives undergo Grob fragmentation to form unsaturated imidoyl cyanides, illustrating its role in the formation of complex organic molecules (Alonso et al., 2001).
Safety And Hazards
Future Directions
While specific future directions for 2-Cyanopiperidine are not mentioned in the retrieved sources, kinase drug discovery, which often involves piperidine derivatives, has seen remarkable progress over the past 20 years . The development of Cdc2-like Kinase 2 inhibitors, which may involve piperidines, is also a promising area of research .
properties
IUPAC Name |
piperidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276446 | |
Record name | 2-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopiperidine | |
CAS RN |
42457-10-3 | |
Record name | 2-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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